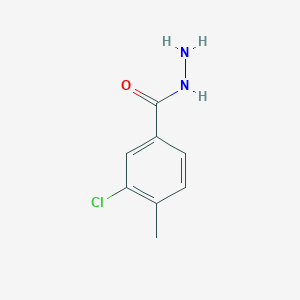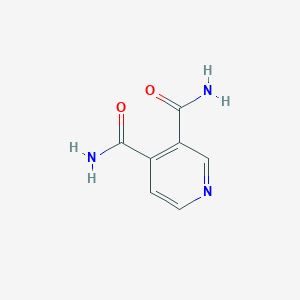
3,4-Pyridinedicarboxamide
Vue d'ensemble
Description
3,4-Pyridinedicarboxamide, also known as Cinchomeronamide, is a chemical compound with the molecular formula C7H7N3O2 and a molecular weight of 165.15 .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it’s worth noting that the synthesis of similar compounds often involves complex chemical reactions . For a detailed synthesis process, it’s recommended to refer to specialized chemical literature or databases.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with two carboxamide groups at the 3rd and 4th positions . The empirical formula is C7H7N3O2 .
Physical And Chemical Properties Analysis
This compound is a white to off-white powder or crystals . It has a molecular weight of 165.15 . More specific physical and chemical properties such as melting point, solubility, and stability should be referred to in its Material Safety Data Sheet (MSDS) or similar resources .
Applications De Recherche Scientifique
Fabrication d'essais diagnostiques
3,4-Pyridinedicarboxamide: est utilisé dans la fabrication d'essais diagnostiques . Ces essais sont essentiels pour détecter et quantifier des marqueurs biologiques spécifiques, souvent utilisés dans le diagnostic médical pour évaluer l'état de santé ou les maladies.
Hématologie
En hématologie, This compound sert de colorant avec une teneur en colorant de 98 % . Il est utilisé pour colorer les cellules sanguines, ce qui aide à l'examen et à la différenciation des composants sanguins au microscope.
Histologie
Les histologistes utilisent This compound pour la coloration des tissus, ce qui est essentiel pour observer les structures cellulaires et les morphologies dans les tissus biologiques . Cette application est vitale pour la recherche médicale et le diagnostic.
Applications catalytiques
Ce composé devrait agir comme un ligand coordonné pour les métaux de transition, ce qui est important pour les post-modifications et les applications catalytiques . Ces applications sont cruciales dans la synthèse chimique et les procédés industriels.
Polymères auto-cicatrisants
Pyridinedicarboxamide: les ligands ont été intégrés dans différentes chimies polymères pour conférer des propriétés auto-cicatrisantes . Lorsque des ions métalliques spécifiques sont ajoutés, ces polymères peuvent se réparer eux-mêmes, ce qui est bénéfique pour prolonger la durée de vie des matériaux.
Hydrogels synthétiques
Le composé a des applications potentielles dans le développement d'hydrogels synthétiques . Ces hydrogels peuvent répondre aux changements de pH et ont des utilisations prometteuses dans les systèmes d'administration de médicaments et l'ingénierie tissulaire.
Chimie de coordination
This compound: est utilisé en chimie de coordination pour créer des structures complexes avec des métaux . Ces structures sont étudiées pour leurs propriétés uniques et leurs applications potentielles dans divers domaines, notamment la science des matériaux et la nanotechnologie.
Recherche sur la sécurité et la manipulation
La recherche sur la manipulation et le stockage en toute sécurité de This compound est également une application importante. Comprendre ses classifications de danger, telles que l'irritation des yeux et l'irritation de la peau, et les précautions nécessaires pour son utilisation, est essentiel pour la sécurité en laboratoire .
Safety and Hazards
3,4-Pyridinedicarboxamide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to avoid breathing its dust/fume/gas/mist/vapors/spray, and contact with skin and eyes. Use of personal protective equipment and adequate ventilation is recommended when handling this compound .
Orientations Futures
While specific future directions for 3,4-Pyridinedicarboxamide were not found in the search results, it’s worth noting that research into similar compounds is a hot topic in pharmaceutical research . The development of peptide drugs, for example, has become one of the hottest topics in pharmaceutical research .
Propriétés
IUPAC Name |
pyridine-3,4-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c8-6(11)4-1-2-10-3-5(4)7(9)12/h1-3H,(H2,8,11)(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUVRSQEAUFLHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393195 | |
| Record name | 3,4-Pyridinedicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4663-98-3 | |
| Record name | 3,4-Pyridinedicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Pyridinedicarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3,4-Pyridinedicarboxamide a suitable ligand for forming coordination polymers?
A1: this compound possesses several structural features that make it an attractive ligand for constructing coordination polymers. The molecule contains multiple nitrogen and oxygen atoms capable of coordinating with metal ions. Research has shown that by reacting this compound with mercury(II) halides, two-dimensional coordination polymers can be formed []. The nature of the resulting coordination polymer (its topology and dimensionality) can be influenced by factors like the halide used and the steric bulk of substituents on the amide nitrogen atoms [].
Q2: How does the structure of this compound derivatives influence their coordination behavior?
A2: The coordination behavior of this compound can be fine-tuned by modifying its structure. For instance, introducing bulky substituents, like isopropyl or isobutyl groups, on the amide nitrogen atoms can influence the coordination geometry around the metal center and the overall topology of the resulting framework []. This structural tunability offers possibilities for designing coordination polymers with tailored properties for specific applications.
Q3: Beyond coordination polymers, what other applications have been explored for this compound derivatives?
A3: Researchers have investigated the pharmacological properties of N-aminoalkyl derivatives of this compound []. These derivatives showed promising results in terms of their pharmacological activity and toxicity profiles. This research highlights the potential of exploring this compound as a scaffold for developing new pharmaceutical compounds.
Q4: What analytical techniques are commonly employed to characterize this compound and its derivatives?
A4: Various analytical techniques are used to characterize this compound and its derivatives. Single-crystal X-ray diffraction is crucial for determining the solid-state structures of coordination polymers formed with this ligand []. Additionally, spectroscopic techniques such as NMR and IR spectroscopy are essential for confirming the identity and purity of synthesized compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



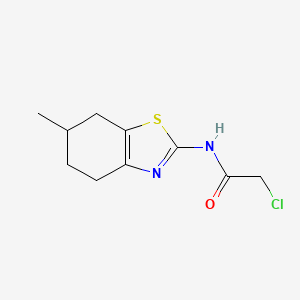
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1-(dimethylamino)-1-penten-3-one](/img/structure/B1364351.png)
![methyl 1-(2,3-dichlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B1364355.png)

![2-[(2-{4-[(Cyclopropylcarbonyl)amino]benzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1364364.png)
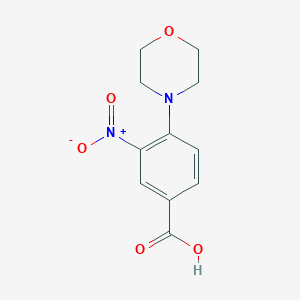
![Methyl 2-(benzoylamino)-3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B1364374.png)
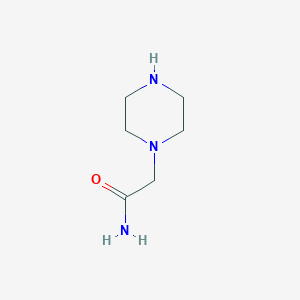

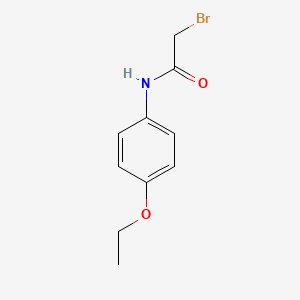
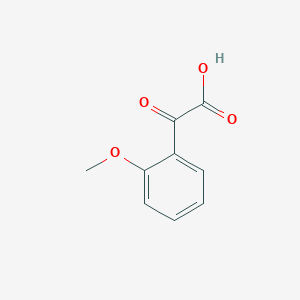

![2-({4-[4-({[2-Carboxycyclohexyl]carbonyl}amino)phenoxy]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1364397.png)
